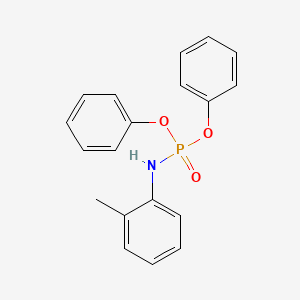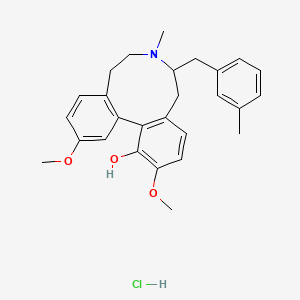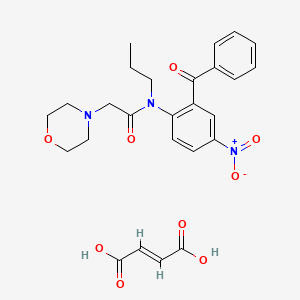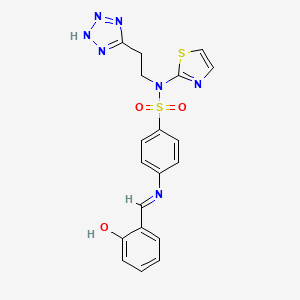
Ethanimidoyl chloride, N-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidoyl chloride, N-(4-chlorophenyl)- is an organic compound with the molecular formula C8H7Cl2N It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanimidoyl chloride, N-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of ethanimidoyl chloride, N-(4-chlorophenyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidoyl chloride, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Hydrolysis: In the presence of water, ethanimidoyl chloride, N-(4-chlorophenyl)- can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: Reduction reactions can convert the imidoyl chloride group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 4-chlorophenylacetamide and hydrochloric acid.
Reduction: 4-chlorophenylamine.
Wissenschaftliche Forschungsanwendungen
Ethanimidoyl chloride, N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethanimidoyl chloride, N-(4-chlorophenyl)- involves nucleophilic attack on the carbonyl carbon of the imidoyl chloride group. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanimidoyl chloride, N-(2-chlorophenyl)-
- Ethanimidoyl chloride, N-(4-bromophenyl)-
- Ethanimidoyl chloride, N-(4-methylphenyl)-
Uniqueness
Ethanimidoyl chloride, N-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, the 4-chlorophenyl group can enhance the compound’s stability and reactivity under specific conditions .
Eigenschaften
CAS-Nummer |
76540-13-1 |
|---|---|
Molekularformel |
C8H7Cl2N |
Molekulargewicht |
188.05 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H7Cl2N/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5H,1H3 |
InChI-Schlüssel |
OUEBWFJFLAAVQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)






![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)



![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
